1-Isopropenylpyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic organic compound with the molecular formula C₃H₄N₂, contains two adjacent nitrogen atoms and three carbon atoms. academicstrive.com This core structure is the foundation for a vast class of compounds known as pyrazole derivatives, which are formed by attaching various functional groups to the pyrazole ring. royal-chem.com These derivatives have become a focal point of scientific inquiry and are recognized for their extensive applications across multiple scientific and industrial domains. royal-chem.comijrpr.com

In the realm of medicinal chemistry, pyrazole derivatives are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets and modulate physiological processes. ijrpr.comuaeu.ac.ae Their structural versatility allows for the fine-tuning of physicochemical properties, which can lead to enhanced therapeutic efficacy and improved pharmacokinetic profiles. ijrpr.com Consequently, pyrazole-based molecules have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. academicstrive.comijrpr.comglobalresearchonline.net The adaptability of the pyrazole core has been instrumental in the development of numerous drugs for treating a variety of medical conditions. ijrpr.com

Beyond pharmaceuticals, the significance of pyrazole derivatives extends to agrochemicals, where they are used in the manufacturing of effective pesticides and herbicides. royal-chem.comglobalresearchonline.net In material science, these compounds are integral to the development of new materials such as conductive polymers and dyes. royal-chem.comglobalresearchonline.net They also serve as versatile ligands in coordination chemistry and as catalysts in various chemical reactions. uaeu.ac.ae The wide-ranging importance of pyrazoles continues to drive research, with significant investment in exploring their chemistry to develop novel solutions in medicine, agriculture, and industry. ijrpr.com

Unique Structural Attributes of 1-Isopropenylpyrazole

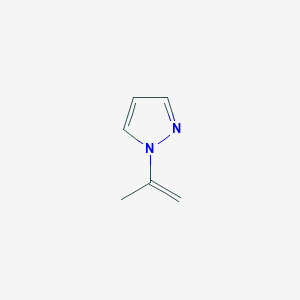

This compound is a specific type of N-vinylpyrazole. Vinylpyrazoles are defined by the presence of a vinyl group (a carbon-carbon double bond) directly attached to a nitrogen or carbon atom of the pyrazole ring. mdpi.comresearchgate.net In the case of this compound, an isopropenyl group (-C(CH₃)=CH₂) is attached to the N-1 position of the pyrazole ring.

The key structural features of vinylpyrazoles, including this compound, are the electronic and steric interactions between the pyrazole ring and the vinyl substituent. The orientation of the vinyl group relative to the pyrazole ring can be influenced by substituents on the ring itself. mdpi.com For instance, studies on 1-vinylpyrazoles have shown that the presence of a methyl group at the C-5 position can dictate a predominant S-cis-N2 conformation of the vinyl group. mdpi.com The isopropenyl group in this compound, with its additional methyl group on the vinyl moiety, introduces further steric and electronic complexity compared to a simple vinyl group. This methyl group can influence the planarity of the molecule and the rotational barrier around the N-C bond, potentially affecting its reactivity and polymerization characteristics. Research on related compounds, such as 3-methyl-5-isopropenylpyrazole, has highlighted its ability to undergo homopolymerization to form polyelectrolytes, a property stemming from its specific structure. researchgate.net

Under certain chemical conditions, the isopropenyl substituent can be reactive. For example, studies have shown that this compound can be dealkylated to form pyrazole complexes during complex-formation reactions, while reactions with HCl can leave the unsaturated substituent intact. researchgate.net

Table 1: Structural and Chemical Information

| Compound Name | Formula | Molecular Weight | Key Structural Feature |

| Pyrazole | C₃H₄N₂ | 68.08 g/mol | Five-membered ring with two adjacent nitrogen atoms. academicstrive.com |

| 1-Vinylpyrazole | C₅H₆N₂ | 94.11 g/mol | A vinyl group attached to the N-1 position of the pyrazole ring. mdpi.com |

| This compound | C₆H₈N₂ | 108.14 g/mol | An isopropenyl group attached to the N-1 position of the pyrazole ring. |

Historical Context and Evolution of Research on Vinylpyrazoles

The study of pyrazole chemistry dates back to its first synthesis in the late 19th century. ijrpr.com However, specific research into vinylpyrazoles gained significant traction later. A key moment in the history of N-vinylpyrazole synthesis occurred in 1970, when Trofimenko reported a method involving the acid-catalyzed cracking of geminal bis(1-pyrazolyl)alkanes. mdpi.comacs.org This process involved heating these precursors to around 200 °C in the presence of an acid catalyst to yield 1-vinylpyrazoles. mdpi.comresearchgate.net

Over the years, synthetic methodologies for producing N-vinylpyrazoles have evolved and expanded. Early methods also included the dehydration of 1-(β-hydroxyethyl)pyrazoles. mdpi.com Another approach involved the reaction of pyrazoles with vinyl acetate (B1210297), catalyzed by mercuric(II) sulfate. mdpi.comresearchgate.net

More contemporary research has focused on developing more efficient and environmentally benign synthetic routes. A notable advancement is the use of phase-transfer catalysis (PTC) for the dehydrochlorination of 1-(2-chloroethyl)pyrazoles. mdpi.com This method, which can be performed in water, provides good yields of 1-vinylpyrazoles, typically in the range of 75-90%. mdpi.comosi.lv The evolution of synthetic techniques also includes transition-metal-catalyzed reactions, such as the rhodium(I)-catalyzed coupling of N-vinylpyrazoles with alkynes to create more complex molecules. acs.org This progression from high-temperature reactions to sophisticated catalytic systems highlights the ongoing effort to refine the synthesis and expand the utility of vinylpyrazoles as versatile building blocks in organic chemistry. mdpi.comresearchgate.net

Table 2: Evolution of Synthetic Methods for N-Vinylpyrazoles

| Year (Approx.) | Method | Description | Reference |

| 1970 | Acid-catalyzed cracking | Fragmentation of geminal bis(1-pyrazolyl)alkanes at high temperatures. | mdpi.comresearchgate.net |

| Pre-2000s | Dehydration of alcohols | Elimination of water from 1-(β-hydroxyethyl)pyrazoles. | mdpi.com |

| Pre-2000s | Transvinylation | Reaction of pyrazole with vinyl acetate using a mercury catalyst. | mdpi.comresearchgate.net |

| Post-2000s | Phase-Transfer Catalysis (PTC) | Dehydrochlorination of 1-(2-chloroethyl)pyrazoles in water. | mdpi.comosi.lv |

| Post-2010s | Metal-Catalyzed C-H Activation | Coupling of N-vinylpyrazoles with other molecules using transition metal catalysts like Rhodium(I). | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-1-en-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-6(2)8-5-3-4-7-8/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTGBSDMQIKOIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)N1C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616207 | |

| Record name | 1-(Prop-1-en-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25834-28-0 | |

| Record name | 1-(Prop-1-en-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isopropenylpyrazole and Its Derivatives

Scalability Considerations in Synthetic Approaches

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process is a complex undertaking fraught with challenges. For N-alkenylpyrazoles, including 1-isopropenylpyrazole, scalability hinges on factors such as reagent cost and safety, reaction efficiency, ease of purification, and process robustness. Several synthetic strategies have been developed for N-alkenylpyrazoles that demonstrate potential for large-scale production.

One practical approach involves a two-step sequence: N-alkylation of the pyrazole (B372694) ring followed by an elimination reaction. For instance, the reaction of pyrazole with 1,2-dichloroethane (B1671644) followed by dehydrochlorination can be performed smoothly in water using phase-transfer catalysis (PTC), affording N-vinylpyrazoles in high yields. mdpi.com While this method involves multiple steps, the use of water as a solvent and the efficiency of PTC make it amenable to scale-up.

More direct and atom-economical methods are often more desirable for industrial applications. The direct addition of pyrazoles to alkynes represents a powerful strategy. Historically, this was achieved under high pressure with acetylene (B1199291), a method that requires specialized industrial hardware and poses significant handling challenges. nih.gov A more recent and scalable adaptation uses calcium carbide as a solid, easy-to-handle acetylene source, allowing for the successful vinylation of pyrazoles and related heterocycles without the need for high-pressure equipment. nih.gov This method's simplicity and use of readily available reagents make it highly attractive for large-scale synthesis.

Furthermore, modern catalytic methods have been explicitly demonstrated on a preparative scale. For example, the synthesis of N-carbonylvinylated pyrazoles through the Michael addition of pyrazoles to conjugated carbonyl alkynes has been successfully performed on a gram scale. nih.govresearchgate.net Similarly, other catalytic protocols for producing complex heterocyclic systems have been proven effective at the gram scale, confirming the practicality of these approaches for larger synthesis campaigns. rsc.orgmdpi.com The ability to achieve high yields in these scaled-up reactions underscores their potential for reliable industrial production. mdpi.com

| Synthetic Route | Key Reagents/Catalyst | Scale | Typical Yield | Key Scalability Features | Reference |

|---|---|---|---|---|---|

| Michael Addition to Alkynes | Pyrazole, Ethyl Propiolate, Ag₂CO₃ | Gram Scale | Good to Excellent | Demonstrated gram-scale synthesis, high regioselectivity. | nih.govresearchgate.net |

| Vinylation via Calcium Carbide | Pyrazole, Calcium Carbide, KOH | Not specified, but method is simple | Good to Excellent | Avoids high-pressure acetylene; uses inexpensive, solid reagents. | nih.gov |

| Dehydrochlorination via PTC | Pyrazole, Dichloroethane, PTC catalyst | Not specified | 75-90% | Uses water as a safe solvent; PTC is a well-established industrial technique. | mdpi.com |

| Tandem Reaction of Tosylhydrazones | N-Tosylhydrazone, Alkyne, La(OTf)₃ | Lab Scale | Good | One-pot reaction simplifies the process. Scalability demonstrated in related systems. | thieme-connect.com |

Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly integral to the development of modern synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use safer chemicals. paperpublications.org Atom economy, a central concept of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. paperpublications.org

The synthesis of this compound can be evaluated through this lens by comparing different synthetic pathways.

High Atom Economy Routes: Addition reactions are inherently atom-economical as they, in principle, incorporate all reactant atoms into the product. The direct addition of pyrazole to propyne (B1212725) (generated in situ from sources like calcium carbide) to yield this compound is a prime example of a 100% atom-economical reaction. nih.gov This approach is exceptionally efficient as it generates no byproducts.

Lower Atom Economy Routes: In contrast, substitution and elimination reactions inherently have lower atom economy because atoms from the leaving group and base form waste byproducts.

Copper-catalyzed cross-coupling of pyrazole with a vinyl halide, for instance, generates metal halide salts as waste. nih.gov

Beyond atom economy, other green chemistry principles are vital in evaluating synthetic routes:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. nih.gov Many modern syntheses of N-alkenylpyrazoles employ transition-metal catalysts (e.g., copper, ruthenium, silver, lanthanum) that are effective in small amounts, reducing waste and often enabling milder reaction conditions. nih.govthieme-connect.com

| Synthetic Route | Reaction Type | Theoretical Atom Economy | Byproducts | Adherence to Green Principles | Reference |

|---|---|---|---|---|---|

| Direct Addition (via Calcium Carbide) | Addition | 100% | None (in theory) | Excellent atom economy; avoids hazardous reagents (pressured acetylene). | nih.gov |

| Dehydrohalogenation | Substitution & Elimination | < 100% | Inorganic Salts (e.g., NaCl) | Lower atom economy. Can be improved by using water as a green solvent with PTC. | mdpi.com |

| Cu-Catalyzed Cross-Coupling | Substitution (Coupling) | < 100% | Inorganic Salts | Utilizes catalysis to improve efficiency but still has lower atom economy than addition routes. | nih.gov |

| Reaction on Clay Catalyst | Condensation/Cyclization | Variable | Water, etc. | Employs a reusable, solid catalyst; can be performed under solvent-free conditions. | researchgate.net |

Reactivity and Chemical Transformations of 1 Isopropenylpyrazole

Reactions Involving the Isopropenyl Moiety

The isopropenyl substituent, with its exocyclic double bond, is a prime site for various addition and cycloaddition reactions, offering a versatile handle for the introduction of new functional groups and the construction of more complex molecular architectures.

Additions to the Exocyclic Double Bond (e.g., Thiylation Reactions)

The exocyclic double bond of 1-isopropenylpyrazole is susceptible to addition reactions, a notable example being thiylation. The reaction of this compound with thiols, such as ethanethiol (B150549) (EtSH), can proceed via a free-radical mechanism, often initiated by azobisisobutyronitrile (AIBN). This reaction leads to the formation of the corresponding thioether adduct.

For instance, the reaction of this compound with ethanethiol in the presence of AIBN at 65°C results in the formation of 1-(1-methyl-1-(ethylthio)ethyl)-1H-pyrazole. arkat-usa.org The regioselectivity of this addition follows the anti-Markovnikov rule, with the sulfur atom adding to the more substituted carbon of the double bond, a characteristic feature of free-radical additions.

The conditions and outcomes of such thiylation reactions can be summarized as follows:

| Reactant 1 | Reactant 2 | Catalyst/Initiator | Temperature (°C) | Product | Yield (%) |

| This compound | Ethanethiol | AIBN | 65 | 1-(1-methyl-1-(ethylthio)ethyl)-1H-pyrazole | Not specified |

It is important to note that similar thiylation reactions have been reported for other 1-alkenylpyrazoles, highlighting a general reactivity pattern for this class of compounds. arkat-usa.org

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The isopropenyl group of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for the construction of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org These reactions involve the [3+2] cycloaddition of a 1,3-dipole, such as a nitrilimine or a nitrile oxide, to the double bond of the isopropenyl moiety. wikipedia.orgorganic-chemistry.orgnih.gov

While specific examples of 1,3-dipolar cycloadditions with this compound are not extensively documented in the reviewed literature, the general principles of these reactions are well-established for a wide range of alkenes. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com The reaction of an alkene with a 1,3-dipole proceeds in a concerted fashion, leading to a high degree of stereospecificity. organic-chemistry.org The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. organic-chemistry.org

For example, a hypothetical 1,3-dipolar cycloaddition between this compound and a generic nitrilimine (R-C≡N⁺-N⁻-R') would be expected to yield a pyrazoline-functionalized pyrazole (B372694). The regiochemistry would depend on the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other.

Reactions Involving the Pyrazole Heterocycle

The pyrazole ring in this compound is an aromatic heterocycle and, as such, can theoretically undergo substitution reactions. The presence of the two nitrogen atoms significantly influences the electron distribution within the ring, directing the outcome of these transformations.

Electrophilic Aromatic Substitution (Theoretical/Potential)

The pyrazole nucleus is generally considered to be an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Theoretical studies and experimental observations on the parent pyrazole and its derivatives indicate that electrophilic attack preferentially occurs at the C4 position. ic.ac.ukallen.inlibretexts.orglibretexts.org This is attributed to the higher electron density at this position compared to C3 and C5, which are adjacent to the electron-withdrawing nitrogen atoms. ic.ac.uk

Therefore, it can be postulated that this compound would undergo electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, primarily at the C4 position of the pyrazole ring. However, it is crucial to consider that the isopropenyl group itself can react with electrophiles, potentially leading to a mixture of products resulting from attack at the ring or the side chain. The specific reaction conditions would likely play a critical role in determining the regioselectivity. libretexts.org

Nucleophilic Attack on the Heterocyclic Core (Theoretical/Potential)

Direct nucleophilic attack on an unactivated pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. ksu.edu.samasterorganicchemistry.comlibretexts.org However, nucleophilic substitution can be facilitated if the pyrazole ring is substituted with strong electron-withdrawing groups, which activate the ring towards attack. ksu.edu.sa

In the case of this compound, the isopropenyl group is not a strong electron-withdrawing group. Therefore, direct nucleophilic attack on the pyrazole core is considered unlikely under standard conditions. For nucleophilic substitution to occur, the pyrazole ring would likely need to be further functionalized with activating groups, or the reaction would need to proceed through a more complex mechanism, such as a substitution involving a leaving group at an activated position (e.g., C3 or C5). ksu.edu.sa

Derivatization and Functionalization Strategies

The chemical reactivity of this compound offers several avenues for its derivatization and functionalization, enabling the synthesis of a diverse range of pyrazole-containing compounds. These strategies can be broadly categorized based on which part of the molecule is being modified.

Functionalization via the isopropenyl group is a prominent strategy. As discussed, addition reactions allow for the introduction of various functionalities. For instance, the product of the thiylation reaction, a thioether, could be further oxidized to a sulfoxide (B87167) or sulfone, introducing new chemical properties. Cycloaddition reactions provide a pathway to complex heterocyclic systems fused or appended to the pyrazole core. nih.gov

Another approach involves the direct functionalization of the pyrazole ring. While not experimentally detailed for this compound in the reviewed literature, strategies developed for other N-alkenylpyrazoles could be applicable. For example, transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of pyrazole rings. ibs.re.kracs.orgresearchgate.net These methods could potentially be adapted to introduce aryl, alkyl, or other groups at specific positions on the pyrazole core of this compound.

A summary of potential derivatization strategies is presented below:

| Strategy | Target Moiety | Potential Reaction | Potential Outcome |

| Addition Reactions | Isopropenyl Group | Halogenation, Hydrohalogenation, Hydration | Functionalized alkyl side chain |

| Oxidation | Isopropenyl Group | Epoxidation, Ozonolysis | Epoxide, Carbonyl compounds |

| C-H Functionalization | Pyrazole Ring | Palladium-catalyzed cross-coupling | Arylated or alkenylated pyrazole |

| N-Alkylation | Pyrazole Ring | Not applicable (N1 is substituted) | - |

These strategies underscore the versatility of this compound as a building block in synthetic organic chemistry, providing pathways to a wide array of novel compounds with potential applications in various fields.

Modification at the Pyrazole Nitrogen Atom

The pyrazole ring in this compound contains two nitrogen atoms, N1 and N2. The N1 atom is substituted with the isopropenyl group, while the N2 atom possesses a lone pair of electrons and is typically the site of electrophilic attack and coordination with metal ions.

Research has shown that this compound can act as a monodentate ligand in the formation of complex compounds with various metal salts. researchgate.net In these reactions, the coordination occurs at the N2 atom of the pyrazole ring. However, it has been observed that under certain complex-formation conditions, dealkylation can occur, leading to the formation of pyrazole complexes and the loss of the isopropenyl group. researchgate.netresearchgate.net

The basicity of the N2 atom also allows for reactions with acids. For instance, the reaction of this compound with hydrogen chloride (HCl) results in the addition of HCl to the double bond of the isopropenyl group, a reaction that will be discussed in more detail in section 3.3.3. This indicates that the reactivity of the isopropenyl group can be competitive with or even surpass the protonation at the N2 atom under certain conditions. researchgate.net

| Reagent | Reaction Type | Product Description |

| Metal Salts (e.g., Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Cu²⁺, Pd²⁺, Sn⁴⁺) | Complexation | Forms monodentate complexes via the N2 atom. Dealkylation can occur under certain conditions. researchgate.net |

| Hydrogen Chloride (HCl) | Acid-Base Reaction / Addition | Addition of HCl to the isopropenyl double bond is observed. researchgate.net |

Modification at the Pyrazole Carbon Atoms

The carbon atoms of the pyrazole ring can undergo substitution reactions, primarily electrophilic substitution. The position of substitution on the pyrazole ring is influenced by the directing effect of the substituents already present. In this compound, the N1-isopropenyl group is an activating group and will direct incoming electrophiles. Generally, for N-substituted pyrazoles, electrophilic substitution occurs preferentially at the C4 position. wiley.comwikipedia.org

Common electrophilic substitution reactions that could be applied to this compound include halogenation, nitration, and sulfonation. For example, halogenation can be achieved using reagents like bromine or chlorine, often in the presence of a Lewis acid catalyst. wikipedia.orgmt.com Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. minia.edu.egmasterorganicchemistry.com

Furthermore, metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, represent a powerful tool for the functionalization of pyrazole rings. wiley.comeie.grwiley.com These reactions typically require a pre-functionalized pyrazole, for example, a halogenated derivative, which can then be coupled with a variety of partners to form new carbon-carbon or carbon-heteroatom bonds. While specific examples for this compound are not prevalent in the literature, these methods are generally applicable to pyrazole systems.

| Reaction Type | Reagents | Expected Product |

| Halogenation | X₂ (X = Cl, Br), Lewis Acid | 4-Halo-1-isopropenylpyrazole |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-isopropenylpyrazole |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-1-isopropenylpyrazole (requires prior halogenation) |

| Heck Coupling | Alkene, Pd catalyst, Base | 4-Alkenyl-1-isopropenylpyrazole (requires prior halogenation) |

Further Functionalization of the Isopropenyl Group

The isopropenyl group of this compound is a reactive site for a variety of addition reactions. The double bond can react with electrophiles and can also be a substrate for reduction and oxidation processes.

One documented reaction is the addition of thiols, such as ethanethiol (EtSH), across the double bond. eie.gr This reaction proceeds via a nucleophilic addition mechanism. As mentioned earlier, hydrogen chloride (HCl) also adds to the isopropenyl group, following Markovnikov's rule, where the chloride ion attaches to the more substituted carbon atom. researchgate.net

Standard alkene reactions are also expected to be applicable to the isopropenyl group. Hydrogenation, typically in the presence of a metal catalyst like palladium or platinum, would reduce the double bond to yield 1-isopropylpyrazole. pressbooks.pubyoutube.com Halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) would lead to the formation of a vicinal dihalide. wikipedia.orgmasterorganicchemistry.com

The isopropenyl group can also participate in cycloaddition reactions. For instance, a [4+3] cycloaddition has been reported for other N-alkenyl heterocycles, suggesting that this compound could potentially undergo similar reactions to form fused ring systems. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions with dipoles such as nitrilimines could lead to the formation of spiro-heterocyclic compounds. mdpi.com

| Reaction Type | Reagents | Product Description |

| Thiol Addition | Ethanethiol (EtSH) | Addition of the thiol across the double bond. eie.gr |

| Hydrohalogenation | Hydrogen Chloride (HCl) | Addition of HCl across the double bond. researchgate.net |

| Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt) | Reduction of the double bond to form 1-isopropylpyrazole. |

| Halogenation | X₂ (X = Cl, Br) | Addition of two halogen atoms across the double bond. |

| Cycloaddition | Dienes, Dipoles | Formation of fused or spiro-heterocyclic systems. |

Coordination Chemistry and Metal Complexes of 1 Isopropenylpyrazole

1-Isopropenylpyrazole as a Ligand

This compound is a derivative of pyrazole (B372694) featuring an isopropenyl group attached to one of the nitrogen atoms of the pyrazole ring. This structural feature imparts specific electronic and steric properties that influence its coordination behavior with metal centers.

This compound typically acts as a monodentate ligand, coordinating to metal ions through the pyridine-type nitrogen atom (N2) of the pyrazole ring. This mode of coordination is the most common for N-substituted pyrazoles, where the substituent on the N1 atom can sterically hinder coordination at this position. The isopropenyl group, with its π-system, can influence the electronic properties of the pyrazole ring, which in turn can affect the strength of the metal-ligand bond. The coordination of this compound is a result of the lone pair of electrons on the sp²-hybridized nitrogen atom, which can be donated to a vacant orbital of a metal ion, forming a coordinate covalent bond.

It has been observed that 1-isopropenyl-substituted pyrazole behaves as a monodentate ligand, with the coordination center being the N2 atom of the pyrazole ring.

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with various metal salts in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature and yield of the resulting complex. Complexes of this compound have been synthesized with a range of transition metal salts, including but not limited to those of cobalt(II), nickel(II), zinc(II), cadmium(II), copper(II), palladium(II), and tin(IV).

A general synthetic route involves the direct reaction of a metal salt (e.g., MCl₂, M(NO₃)₂, etc.) with this compound in a solvent like ethanol (B145695) or methanol. The resulting complexes can often be isolated as crystalline solids upon cooling or evaporation of the solvent.

Table 1: Examples of Synthesized this compound Metal Complexes

| Metal Salt | Resulting Complex Type |

|---|---|

| Co(II) salts | [Co(this compound)ₓX₂] |

| Ni(II) salts | [Ni(this compound)ₓX₂] |

| Zn(II) salts | [Zn(this compound)ₓX₂] |

| Cd(II) salts | [Cd(this compound)ₓX₂] |

| Cu(II) salts | [Cu(this compound)ₓX₂] |

| Pd(II) salts | [Pd(this compound)ₓX₂] |

| Sn(IV) salts | [Sn(this compound)ₓX₄] |

(Note: 'x' represents the number of ligand molecules and 'X' represents the anion from the metal salt.)

Structural Analysis of Coordination Compounds

The precise arrangement of atoms within a coordination compound is crucial for understanding its physical and chemical properties. Various analytical techniques are employed to elucidate the structures of this compound metal complexes.

While specific crystallographic data for a wide range of this compound complexes is not extensively documented in publicly available literature, studies on analogous pyrazole-based complexes suggest that the metal centers can adopt various coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, the number of coordinated ligands, and the counter-ions present.

Spectroscopic techniques are invaluable for characterizing coordination compounds, both in the solid state and in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Upon coordination of this compound to a metal ion, shifts in the vibrational frequencies of the pyrazole ring and the isopropenyl group can be observed. Specifically, the C=N stretching vibration of the pyrazole ring is expected to shift to a higher frequency upon coordination, providing evidence of the metal-nitrogen bond formation.

UV-Visible Spectroscopy: Electronic spectroscopy provides information about the d-d electronic transitions in transition metal complexes, which are responsible for their colors. The position and intensity of these absorption bands can help to determine the coordination geometry of the metal ion.

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, particularly those of Cu(II), ESR spectroscopy is a valuable technique for probing the electronic environment of the unpaired electron and providing information about the coordination sphere.

Table 2: Expected Spectroscopic Shifts upon Coordination of this compound

| Spectroscopic Technique | Observed Change | Implication |

|---|---|---|

| IR Spectroscopy | Shift in C=N stretching frequency | Confirmation of M-N bond formation |

| ¹H NMR Spectroscopy | Shift in pyrazole and isopropenyl proton signals | Evidence of coordination in solution |

| ¹³C NMR Spectroscopy | Shift in pyrazole and isopropenyl carbon signals | Further evidence of coordination |

Influence of Metal Centers on Ligand Reactivity

The coordination of this compound to a metal center can significantly alter the reactivity of the ligand itself. The metal ion, acting as a Lewis acid, can withdraw electron density from the pyrazole ring, making it more susceptible to nucleophilic attack.

A noteworthy aspect of the reactivity of this compound in the presence of metal ions is the potential for dealkylation. Under certain complex-formation conditions, the isopropenyl group can be cleaved from the pyrazole ring, leading to the formation of pyrazole complexes. This reaction highlights the influence of the metal center on the stability of the N-C bond of the isopropenyl substituent. The propensity for this dealkylation reaction can depend on the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. This reactivity pathway underscores the non-innocent role the metal center can play in modifying the chemical behavior of the coordinated ligand.

Ligand Dealkylation Phenomena within Complexes

A significant characteristic of this compound in the presence of various metal salts is its tendency to undergo dealkylation, leading to the formation of pyrazole complexes. Research has shown that when this compound is reacted with a range of divalent and tetravalent metal salts, the isopropenyl group is cleaved from the pyrazole ring. researchgate.net

This dealkylation has been observed with several metal ions, indicating a general reactivity pattern for this ligand under complex-formation conditions. The outcome of these reactions is the coordination of the resulting pyrazole anion or neutral pyrazole molecule to the metal center, with the concomitant loss of the isopropenyl substituent.

The following table summarizes the observed reactivity of this compound with various metal salts, highlighting the resulting dealkylation.

| Metal Ion | Reactant Salt (Example) | Observed Outcome with this compound |

| Co(II) | CoCl₂ | Dealkylation to form pyrazole complex |

| Ni(II) | NiCl₂ | Dealkylation to form pyrazole complex |

| Zn(II) | ZnCl₂ | Dealkylation to form pyrazole complex |

| Cd(II) | CdCl₂ | Dealkylation to form pyrazole complex |

| Cu(II) | CuCl₂ | Dealkylation to form pyrazole complex |

| Pd(II) | PdCl₂ | Dealkylation to form pyrazole complex |

| Sn(IV) | SnCl₄ | Dealkylation to form pyrazole complex |

While the empirical observation of dealkylation is established, detailed mechanistic studies elucidating the precise pathway of this transformation for this compound are not extensively documented in the available literature. General mechanisms for N-dealkylation of amines often involve oxidative pathways, which could potentially be at play in these coordination-driven reactions.

Theoretical Studies of Metal-Ligand Interactions

Specific theoretical studies focusing exclusively on the metal-ligand interactions of this compound are limited in the scientific literature. However, the broader field of pyrazole-based ligands provides a foundation for understanding the potential bonding characteristics of this compound.

Computational studies on pyrazole-metal complexes typically investigate the nature of the metal-ligand bond, the electronic structure of the resulting complexes, and the factors influencing their stability and geometry. These studies often employ methods like Density Functional Theory (DFT) to model the interactions.

For a hypothetical metal complex of this compound (before dealkylation), theoretical analysis would likely focus on:

The nature of the N-donor bond: The coordination would occur through the lone pair of electrons on one of the nitrogen atoms of the pyrazole ring. The strength and nature of this bond would be influenced by the metal ion's properties (e.g., charge, size, and d-electron configuration) and the electronic properties of the this compound ligand.

The influence of the isopropenyl group: The electron-withdrawing or -donating nature of the isopropenyl substituent would modulate the basicity of the pyrazole nitrogen atoms, thereby affecting the strength of the metal-ligand bond.

Steric effects: The size and orientation of the isopropenyl group could introduce steric hindrance, influencing the coordination geometry and the number of ligands that can bind to the metal center.

In the context of the observed dealkylation, theoretical studies could provide valuable insights into the reaction mechanism. Such studies might explore the energetics of different proposed pathways, including the role of the metal ion in activating the C-N bond of the isopropenyl group. The absence of such specific computational research on this compound highlights an area for future investigation to fully comprehend its coordination behavior.

Polymer Science and Advanced Material Applications of 1 Isopropenylpyrazole

Polymerization Pathways

The polymerization of 1-isopropenylpyrazole can theoretically proceed through several mechanisms, primarily radical and anionic pathways. The choice of pathway is critical as it dictates the polymer's molecular weight, structure, and properties.

Radical Polymerization Mechanisms and Kinetics

Radical polymerization is a common and versatile method for polymerizing vinyl monomers. wikipedia.org The process for this compound would follow the classical three-stage mechanism: initiation, propagation, and termination. fujifilm.comyoutube.com

Initiation: The process begins when an initiator molecule, typically an azo compound or a peroxide, thermally or photochemically decomposes to generate free radicals. fujifilm.com These highly reactive species then attack the carbon-carbon double bond of a this compound monomer, transferring the radical to the monomer and creating an active center. wikipedia.orgyoutube.com

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. wikipedia.org This step repeats, rapidly increasing the chain length. The rate of propagation is proportional to the concentrations of both the growing chain radicals and the monomer. uvebtech.com

Termination: The growth of a polymer chain ceases through termination events. This can occur by combination, where two growing chain radicals couple to form a single, non-reactive polymer chain, or by disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two terminated chains (one with a saturated end and one with an unsaturated end). fujifilm.comuvebtech.com

Rp = kp (kdƒ / kt)1/2 [M] [I]1/2

Where:

kp is the rate constant for propagation

kd is the rate constant for initiator decomposition

kt is the rate constant for termination

ƒ is the initiator efficiency

Due to the steric hindrance from the α-methyl group in the isopropenyl unit, the propagation rate for this compound is expected to be lower than that of its vinyl counterpart, N-vinylpyrazole. This steric factor can also influence the mode of termination.

Anionic Polymerization of Isopropenyl Monomers

Anionic polymerization is a chain-growth polymerization initiated by a nucleophilic species, such as an organolithium compound. eresearchco.com This method is suitable for vinyl monomers that possess electron-withdrawing groups, which can stabilize the propagating carbanion. eresearchco.comuni-bayreuth.de The pyrazole (B372694) ring in this compound is an electron-withdrawing group, making the monomer a potential candidate for anionic polymerization.

The mechanism involves the nucleophilic attack of the initiator on the double bond of the monomer, creating a carbanionic active center. semanticscholar.org Propagation proceeds by the sequential addition of monomer molecules to this active center. A key feature of anionic polymerization, when conducted under stringent conditions (high purity of reagents and solvent), is the absence of a formal termination step, leading to "living polymers". uni-bayreuth.de This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. semanticscholar.org

However, isopropenyl monomers, including this compound, can present challenges in anionic polymerization. The steric bulk of the α-methyl group can hinder the approach of the initiator and the propagating chain end, potentially slowing down or even inhibiting polymerization. Furthermore, side reactions, such as chain transfer to the monomer, can occur, which would terminate the living nature of the polymerization.

Homopolymer and Copolymer Synthesis

The synthesis of both homopolymers and copolymers from this compound allows for the development of materials with tailored properties.

Homopolymers of this compound

The homopolymerization of this compound would yield poly(this compound). This process could be initiated using radical initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a suitable solvent. The synthesis would involve dissolving the monomer and initiator in a solvent and heating the mixture under an inert atmosphere to induce polymerization. The resulting polymer would then be isolated by precipitation in a non-solvent. While specific experimental data is not widely available, a hypothetical synthesis is outlined below.

Hypothetical Homopolymerization Conditions

| Parameter | Condition |

|---|---|

| Monomer | This compound |

| Initiator | AIBN (1 mol%) |

| Solvent | Toluene |

| Temperature | 70 °C |

| Time | 24 hours |

| Result | Poly(this compound) |

This table represents a hypothetical experimental setup based on general free-radical polymerization procedures.

The characterization of the resulting poly(this compound) would involve techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the C=C double bond and nuclear magnetic resonance (NMR) spectroscopy to elucidate the polymer's structure.

Copolymerization with Other Vinyl Monomers (e.g., 1-Vinylimidazole (B27976), 9-Vinylcarbazole)

Copolymerization of this compound (M1) with other vinyl monomers (M2), such as 1-vinylimidazole or 9-vinylcarbazole, can produce materials that combine the properties of both monomers. For instance, copolymerizing with 1-vinylimidazole could enhance the polymer's basicity and coordinating ability. nih.gov The process is typically carried out via free-radical polymerization, similar to homopolymerization, but with a mixture of the two monomers in the feed. The composition of the resulting copolymer is dependent on the feed ratio of the monomers and their respective reactivity ratios.

Reactivity Ratios and Microstructure Control in Copolymers

The microstructure of a copolymer—whether the monomer units are arranged in a random, alternating, or blocky fashion—is governed by the monomer reactivity ratios, r1 and r2. youtube.com The reactivity ratio r1 is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k11) to the rate constant for it adding monomer 2 (k12). Similarly, r2 is the ratio of k22 to k21. youtube.com

The copolymer composition equation relates the instantaneous mole fractions of the monomers in the copolymer (F1 and F2) to those in the feed (f1 and f2) and the reactivity ratios:

F1 = (r1f12 + f1f2) / (r1f12 + 2f1f2 + r2f22)

The values of r1 and r2 determine the copolymer type:

r1r2 ≈ 1: An ideal or random copolymer is formed. researchgate.net

r1 and r2 < 1 (r1r2 ≈ 0): An alternating copolymer is favored. youtube.com

r1 > 1 and r2 < 1: The copolymer will be enriched in monomer 1, leading to a block-like structure. youtube.com

While experimentally determined reactivity ratios for this compound are not available in the literature, a hypothetical data set illustrates how these values would be used to predict copolymer composition.

Hypothetical Reactivity Ratios and Predicted Copolymer Microstructure

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (Hypothetical) | r₂ (Hypothetical) | r₁ * r₂ | Predicted Microstructure |

|---|---|---|---|---|---|

| This compound | 1-Vinylimidazole | 0.8 | 1.2 | 0.96 | Random |

This table contains hypothetical data for illustrative purposes to demonstrate the concept of reactivity ratios.

By carefully selecting the comonomer and controlling the polymerization conditions, it is theoretically possible to control the microstructure and thus the final properties of copolymers containing this compound.

Design and Fabrication of Polymeric Materials

The unique chemical structure of this compound, featuring a polymerizable vinyl group and a functional pyrazole ring, makes it a valuable monomer for designing a variety of advanced polymeric materials. The pyrazole moiety, with its two nitrogen atoms, can act as a ligand, a hydrogen bond donor/acceptor, and a rigid structural component, imparting specific properties to the resulting polymer backbone.

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids. nih.gov The incorporation of this compound units into a hydrogel network can be achieved through copolymerization with suitable hydrophilic monomers. A common method for hydrogel synthesis is free-radical polymerization of the monomers in an aqueous solution, often in the presence of a cross-linking agent to form the network structure. researchgate.net

For instance, this compound could be copolymerized with monomers such as acrylic acid or N-isopropylacrylamide (NIPAAm) using a radical initiator. The resulting copolymer network would combine the properties of both monomers. The pyrazole rings from the this compound units would introduce a degree of hydrophobicity and rigidity to the polymer chains, potentially influencing the hydrogel's swelling ratio, mechanical strength, and thermal properties. researchgate.netmdpi.com

The swelling behavior, a critical property of hydrogels, is influenced by the polymer's chemical nature, cross-linking density, and the surrounding environment (e.g., pH, temperature, ionic strength). nih.gov The presence of the pyrazole ring could render the hydrogel's swelling capacity sensitive to pH due to the potential protonation of its nitrogen atoms. Furthermore, copolymerization with a thermoresponsive monomer like NIPAAm could yield a "smart" hydrogel that exhibits a lower critical solution temperature (LCST), causing it to undergo a reversible volume phase transition in response to temperature changes. mdpi.comnih.gov Characterization of such hydrogels would typically involve Fourier-transform infrared spectroscopy (FTIR) to confirm the incorporation of both monomers, and swelling studies to quantify their water absorption capacity under various conditions.

Amphiphilic polymers contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, enabling them to self-assemble into various nanostructures in aqueous environments. rsc.org When combined with a hyperbranched architecture, these materials offer unique properties such as low viscosity, high solubility, and a large number of terminal functional groups.

The synthesis of amphiphilic polymers containing pyrazole units has been demonstrated by grafting pyrazole derivatives onto a polymer backbone. researchgate.net A hypothetical synthetic route to an amphiphilic hyperbranched polymer could involve the polymerization of a hydrophilic monomer with a branching agent to form a hyperbranched core. Subsequently, this compound could be grafted from or to the surface of this core, creating a hydrophobic shell. This core-shell structure is a common motif for amphiphilic hyperbranched polymers. researchgate.net

These materials are designed to act as nanocarriers for encapsulating hydrophobic compounds, like drugs, within their hydrophobic domains while remaining dispersible in aqueous media. nih.govmdpi.com The pyrazole units in the hydrophobic shell could offer additional functionalities, such as coordinating with metal ions or participating in specific interactions. The successful synthesis and structure of such complex polymers would be verified using techniques like nuclear magnetic resonance (NMR) and FTIR spectroscopy, while their molecular weight and distribution would be determined by size exclusion chromatography (SEC). nih.gov

Polychelates, or polymer-metal complexes, are formed when a polymer ligand binds to a metal ion through multiple coordination sites. cmu.edumdpi.com The resulting materials often exhibit enhanced thermal stability and unique catalytic or magnetic properties compared to the parent polymer. mdpi.com The polymer derived from this compound, poly(this compound), is an excellent candidate for forming such complexes.

The pyrazole ring contains two nitrogen atoms which can act as electron-pair donors, allowing them to chelate with various transition metal ions (e.g., Cu(II), Ni(II), Co(II)). researchgate.net The synthesis of these polychelates typically involves reacting a solution of the polymer with a salt of the desired transition metal. mdpi.com The polymer chains wrap around the metal ions, forming stable chelate structures.

The coordination of the metal to the polymer can be confirmed by spectroscopic methods. In FTIR spectroscopy, shifts in the vibration frequencies of the pyrazole ring C=N and C-N bonds would indicate their involvement in metal coordination. UV-Visible spectroscopy can provide information about the coordination geometry around the metal ion (e.g., octahedral or square planar), which in turn influences the material's color and magnetic properties. cmu.edu Furthermore, thermogravimetric analysis (TGA) is often used to demonstrate the enhanced thermal stability of the polychelate compared to the original polymer ligand. mdpi.com

Structure-Property Relationships in Polymeric Materials

The relationship between a polymer's molecular structure and its macroscopic properties is a fundamental concept in materials science. mdpi.com Factors such as the chemical nature of the monomer units, copolymer composition, molecular weight, and chain architecture collectively determine the material's thermal, mechanical, and chemical properties. dergi-fytronix.com

The incorporation of a pyrazole ring into a polymer side chain, as with this compound, significantly influences the material's properties. The rigid, aromatic nature of the pyrazole group can restrict the mobility of the polymer backbone, leading to a higher glass transition temperature (Tg) compared to polymers with more flexible aliphatic side chains. dergi-fytronix.com

Detailed research on the thermal degradation kinetics of a related polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), provides insight into the stability imparted by pyrazole moieties. researchgate.net Thermogravimetric analysis (TGA) of this polymer showed that its thermal decomposition occurs at a significantly high temperature, and the onset of decomposition is dependent on the heating rate. researchgate.net The activation energy for thermal decomposition, calculated using methods such as Flynn-Wall-Ozawa and Kissinger, provides a quantitative measure of the energy barrier for degradation, reflecting the polymer's thermal stability. researchgate.net

| Heating Rate (°C/min) | Initial Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Final Decomposition Temperature (°C) |

|---|---|---|---|

| 5 | 216.3 | 321.4 | 395.7 |

| 10 | 227.1 | 335.8 | 404.2 |

| 15 | 236.4 | 345.1 | 410.6 |

| 20 | 243.5 | 351.8 | 415.3 |

In copolymers, the ratio of this compound to other comonomers can be used to tailor the final properties. For example, increasing the content of a comonomer with a bulky side chain, such as isobornyl methacrylate (B99206), has been shown to increase the Tg of the resulting copolymer. dergi-fytronix.com Conversely, incorporating a monomer with a flexible side chain would likely lower the Tg. This ability to tune properties by adjusting copolymer composition is a key strategy in designing polymers for specific applications. sapub.org The thermal stability of copolymers is also affected by composition; for instance, the stability of copolymers of isobornyl methacrylate and benzyl (B1604629) methacrylate was found to increase with a higher content of benzyl methacrylate units. dergi-fytronix.com Therefore, the structure of this compound provides a robust building block for creating thermally stable polymers whose properties can be further refined through copolymerization.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-isopropenylpyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular framework, connectivity, and spatial arrangement.

¹H and ¹³C NMR for Structural Elucidation and Conformational Studies

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the pyrazole (B372694) ring protons and the isopropenyl group protons. The pyrazole ring protons (H-3, H-4, and H-5) typically appear in the aromatic region of the spectrum. Due to the asymmetry of the ring, they exhibit characteristic chemical shifts and coupling patterns. Spectroscopic studies on the closely related 1-vinylpyrazoles provide a basis for predicting these values. nih.gov The H-5 proton is generally the most deshielded due to its proximity to the N-2 nitrogen atom, followed by the H-3 proton, while the H-4 proton is the most shielded.

The isopropenyl group gives rise to three distinct signals: a methyl group singlet and two singlets (or narrow doublets due to geminal coupling) for the terminal vinylic protons. The chemical environment of these protons is influenced by the electronic effects of the pyrazole ring. nih.gov

The ¹³C NMR spectrum provides direct information about the carbon skeleton. researchgate.net The spectrum is expected to show six unique carbon signals: three for the pyrazole ring and three for the isopropenyl substituent. The chemical shifts of the pyrazole carbons (C-3, C-4, and C-5) are characteristic of aromatic heterocyclic systems. rsc.org The C-3 and C-5 carbons, being adjacent to nitrogen atoms, resonate at a lower field compared to the C-4 carbon. The isopropenyl carbons include a quaternary carbon, a methylene (B1212753) carbon (CH2), and a methyl carbon (CH3), each with a predictable chemical shift.

Conformational studies of N-vinylazoles using NMR have shown that these molecules can exist as a mixture of planar conformers due to restricted rotation around the N-C(vinyl) bond. nih.gov For this compound, similar rotational isomerism is possible, which could be investigated through Nuclear Overhauser Effect (NOE) experiments to establish the through-space proximity between the isopropenyl protons and the H-5 proton of the pyrazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on data from 1-vinylpyrazole and standard substituent effects.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~7.5 | 138-140 |

| H-4 | ~6.3 | 106-108 |

| H-5 | ~7.8 | 129-131 |

| =CH₂ (a) | ~5.0 | 100-105 |

| =CH₂ (b) | ~5.5 | |

| -C(CH₃)= | - | 145-150 |

| -CH₃ | ~2.1 | 20-22 |

Advanced NMR Techniques (e.g., HMBC) for Regiochemistry

While ¹H and ¹³C NMR spectra suggest the molecular structure, two-dimensional correlation experiments like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously confirming the connectivity and, most importantly, the regiochemistry of substitution. columbia.edu The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). libretexts.org

For this compound, the key question of regiochemistry is whether the isopropenyl group is attached to the N-1 or N-2 position of the pyrazole ring. HMBC provides a definitive answer. Crucial long-range correlations would be observed from the protons of the isopropenyl group to the C-3 and C-5 carbons of the pyrazole ring. Specifically, a three-bond correlation from the methyl protons to C-5 and a two-bond correlation to the vinylic quaternary carbon would be expected. Furthermore, the terminal vinylic protons should show three-bond correlations to C-5. The presence of these specific correlations confirms the N-1 substitution pattern. columbia.educolumbia.edu

Table 2: Key Expected HMBC Correlations for this compound

| Proton(s) | Correlated Carbon(s) | Type of Correlation | Structural Significance |

|---|---|---|---|

| -CH₃ | C-5 | ³J_CH_ | Confirms proximity to the C-5 position. |

| -CH₃ | =C(CH₃)- | ²J_CH_ | Confirms isopropenyl fragment structure. |

| =CH₂ | C-5 | ³J_CH_ | Confirms N-1 linkage of the isopropenyl group. |

| =CH₂ | =C(CH₃)- | ²J_CH_ | Confirms isopropenyl fragment structure. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint and is used to confirm the presence of specific functional groups and structural features. ksu.edu.sa IR and Raman spectroscopy are complementary techniques; vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. ksu.edu.sa

Vibrational Analysis for Structural Confirmation

The IR and Raman spectra of this compound are expected to be rich in information. Key vibrational modes can be assigned to either the pyrazole ring or the isopropenyl substituent.

Pyrazole Ring Vibrations: The pyrazole ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region. Ring deformation and breathing modes occur at lower frequencies. derpharmachemica.com

Isopropenyl Group Vibrations: The isopropenyl group has several distinct vibrational modes. The C=C stretching vibration is expected around 1650 cm⁻¹. The vinylic =C-H stretching vibrations occur above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed in the 2850-3000 cm⁻¹ range. Out-of-plane C-H bending (wagging) for the terminal =CH₂ group is expected to produce a strong band in the 890-910 cm⁻¹ region, which is highly characteristic of geminal disubstitution on a double bond.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| 3100-3150 | Aromatic C-H Stretch (Pyrazole) | Medium | Medium |

| 3050-3100 | Vinylic =C-H Stretch | Medium | Medium |

| 2850-3000 | Aliphatic C-H Stretch (-CH₃) | Medium | Medium |

| ~1650 | C=C Stretch (Isopropenyl) | Medium | Strong |

| 1400-1600 | C=N, C=C Ring Stretch (Pyrazole) | Strong | Medium |

| 1370-1390 | C-H Bending (-CH₃) | Medium | Weak |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule and its fragments. For this compound, the molecular formula is C₆H₈N₂. HRMS can measure the mass of the molecular ion ([M]⁺˙) or the protonated molecule ([M+H]⁺) with very high precision (typically within 5 ppm), which confirms this elemental composition.

The fragmentation of N-substituted pyrazoles upon electron impact ionization often involves characteristic pathways. researchgate.netrsc.org For this compound, the molecular ion is expected to be prominent. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃) from the isopropenyl group to form a stable vinyl pyrazolium (B1228807) cation.

Cleavage of the entire isopropenyl group.

Fragmentation of the pyrazole ring itself, which typically involves the loss of HCN or N₂ following rearrangement, a characteristic fragmentation pattern for pyrazole derivatives. researchgate.net

Table 4: Predicted Key Ions in the High-Resolution Mass Spectrum of this compound

| m/z (Calculated) | Formula | Identity |

|---|---|---|

| 108.0687 | [C₆H₈N₂]⁺˙ | Molecular Ion ([M]⁺˙) |

| 109.0760 | [C₆H₉N₂]⁺ | Protonated Molecule ([M+H]⁺) |

| 93.0453 | [C₅H₅N₂]⁺ | [M - CH₃]⁺ |

| 81.0453 | [C₅H₅N]⁺˙ | [M - HCN]⁺˙ |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed. The atoms in the crystal lattice cause the X-ray beam to scatter in specific directions, creating a pattern of constructive and destructive interference. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the arrangement of atoms.

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-Crystal X-ray Diffraction is a specific application of XRD that provides highly detailed information about the internal lattice of crystalline substances, including precise unit cell dimensions, bond lengths, bond angles, and the arrangement of atoms in three-dimensional space. carleton.edu This technique is essential for unambiguously determining the solid-state structure of a molecule.

The process involves mounting a small, high-quality single crystal (typically less than 1 mm in any dimension) on a diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. carleton.edu A detector records the positions and intensities of the diffracted X-rays, generating a unique diffraction pattern. This pattern is then mathematically processed to solve the crystal structure.

The data obtained from a single-crystal XRD experiment is comprehensive. Key parameters determined include the crystal system (e.g., triclinic, monoclinic), space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates within the unit cell. researchgate.net From these fundamental parameters, precise bond lengths and angles can be calculated, offering deep insights into the molecule's conformation.

Table 1: Representative Crystallographic Data for a Pyrazole Derivative This table presents example data for a related pyrazole compound to illustrate the outputs of a single-crystal X-ray diffraction analysis.

| Parameter | Value |

|---|---|

| Empirical Formula | C14H22NO4P |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2778(2) |

| b (Å) | 10.1592(4) |

| c (Å) | 10.8460(4) |

| α (°) | 91.681(3) |

| β (°) | 102.741(3) |

| γ (°) | 101.624(3) |

| Volume (Å3) | 763.84(5) |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Polymer Stability)

Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. azom.com These methods are widely used to characterize materials, particularly polymers. Thermogravimetric Analysis (TGA) is a key thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This information is crucial for determining the thermal stability of materials. mdpi.com

For polymers containing pyrazole moieties, such as those that could be synthesized from this compound, TGA is an essential tool for evaluating their performance at elevated temperatures. The TGA instrument continuously records the mass of a sample as it is heated at a constant rate. mdpi.com The resulting plot of mass versus temperature (a thermogram) reveals the temperatures at which the polymer degrades. The derivative of this curve (DTG curve) shows the rate of mass loss, highlighting the temperature of maximum decomposition. mdpi.com

Studies on copolymers incorporating pyrazole units, such as poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate-co-styrene), have utilized TGA to investigate their thermal degradation kinetics. dntb.gov.ua Such analyses show that the thermal stability of the copolymer can be influenced by factors like the heating rate. dntb.gov.ua The data can be used to calculate kinetic parameters, such as the activation energy of decomposition, which quantifies the energy barrier for the degradation process. dntb.gov.ua TGA experiments are typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidizing atmosphere (e.g., air) to study oxidative stability. researchgate.net

The thermogram of a pyrazole-containing polymer would typically show a stable region at lower temperatures, followed by one or more steps of mass loss at higher temperatures, corresponding to different stages of decomposition. The onset temperature of decomposition is a key indicator of the polymer's thermal stability.

Table 2: TGA Data for a Pyrazole-Based Copolymer at Different Heating Rates

| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition (°C) |

|---|---|---|

| 5 | 252.02 | 380.5 |

| 10 | 263.45 | 395.2 |

| 15 | 270.11 | 403.8 |

| 20 | 274.89 | 410.1 |

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

The electronic structure of a molecule governs its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1-isopropenylpyrazole.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important method for electronic structure calculations in chemistry. DFT methods are used to investigate the geometric and electronic properties of pyrazole (B372694) derivatives. These calculations can provide valuable information on parameters such as bond lengths, bond angles, and electronic charge distributions within the this compound molecule.

Analyses derived from DFT calculations, such as Natural Bond Orbital (NBO) analysis, can offer a deeper understanding of intramolecular interactions, charge transfer, and the nature of the chemical bonds. Furthermore, DFT is employed to calculate spectroscopic properties, which can aid in the interpretation of experimental spectra.

Frontier Molecular Orbital (FMO) Theory in Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in determining how a molecule will interact with other reagents.

For this compound, the HOMO is expected to be located primarily on the electron-rich pyrazole ring and the isopropenyl double bond, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO's position would indicate the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative data based on general principles of FMO theory for similar compounds, as specific experimental or computational values for this compound are not available.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |

Conformational Analysis

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the isopropenyl group to the pyrazole ring leads to different conformations, which can influence the molecule's properties and reactivity.

Steric Effects and Dihedral Angles

The relative orientation of the isopropenyl group with respect to the pyrazole ring is defined by the dihedral angle. Conformational analysis through computational methods can identify the most stable conformers by calculating the potential energy surface as a function of this dihedral angle. Steric hindrance between the methyl group of the isopropenyl moiety and the hydrogen atom on the adjacent carbon of the pyrazole ring can play a significant role in determining the preferred conformation. The most stable conformation will be the one that minimizes these steric repulsions.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally.

Computational Modeling of Isomerization and Cycloaddition Pathways

The isopropenyl group in this compound can potentially undergo various reactions, including isomerization and cycloaddition. Computational modeling can be used to explore the energy profiles of these reaction pathways. For instance, the acid-catalyzed isomerization of the isopropenyl group to a propenyl group can be modeled to determine the activation energy and the structure of the transition state.

Furthermore, the double bond of the isopropenyl group can participate in cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions), where this compound could act as the dienophile. Theoretical calculations can predict the feasibility of such reactions, the expected stereoselectivity, and the electronic interactions between the frontier molecular orbitals of the reactants. These models provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level.

Polymerization Modeling and Prediction of Reactivity Ratios (e.g., PM3 Approximation)

The modeling of polymerization processes is crucial for understanding reaction mechanisms, predicting polymer microstructures, and controlling the final properties of the material. Semi-empirical quantum mechanical methods, such as PM3 (Parametric Method 3), offer a computationally efficient way to study large molecular systems like those involved in polymerization.

The PM3 method is based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation, which simplifies the Hartree-Fock calculations by neglecting certain electron-electron interaction integrals. It uses a set of parameters derived from experimental data to improve accuracy. ias.ac.in This approach is well-suited for calculating the heats of formation, molecular geometries, and electronic properties of monomer and radical species involved in polymerization, which are essential for predicting their reactivity.

In the context of this compound polymerization, computational models can be used to:

Calculate Monomer Reactivity: Determine the electronic structure and stability of the this compound monomer and its corresponding propagating radical. The presence of the methyl group on the vinyl moiety is known to influence reactivity; for instance, 1-(propen-2-yl)pyrazole polymerizes to a lesser extent than the unsubstituted 1-vinylpyrazole, a phenomenon that can be investigated through computational analysis of radical stability and steric hindrance. nih.gov

Predict Reactivity Ratios (r₁, r₂): Reactivity ratios are critical parameters in copolymerization that describe the relative tendency of a growing polymer chain ending in one monomer unit to add the same monomer (homo-propagation) versus the other comonomer (cross-propagation). nih.govresearchgate.net

The reactivity ratios, r₁ and r₂, are defined as:

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

where k₁₁ and k₂₂ are the rate constants for homo-propagation, and k₁₂ and k₂₁ are the rate constants for cross-propagation.

Computational methods like the PM3 approximation can be used to estimate the activation energies for the different propagation pathways, from which the rate constants and subsequently the reactivity ratios can be predicted. While specific studies applying the PM3 approximation to model the polymerization of this compound and predict its reactivity ratios are not prominently available in the reviewed literature, the methodology is broadly applicable.

For illustrative purposes, the table below shows experimentally determined reactivity ratios for a structurally related N-vinyl monomer, N-vinylimidazole (NVI), with various comonomers. This data demonstrates the typical range of reactivity ratios and copolymerization behavior. A similar table for this compound would be essential for designing copolymers with a specific composition and microstructure.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymerization Behavior |

|---|---|---|---|---|---|

| N-Vinylimidazole | Di(tri-n-butyltin) citraconate | 2.2094 | 0.1697 | 0.375 | Tendency towards alternation |

Table 1: Representative reactivity ratios for N-vinylimidazole (NVI) as an example of an N-vinyl heterocyclic monomer. Data for this compound is not available in the cited literature but would be presented similarly. nih.gov

Application of Machine Learning in Materials Discovery and Synthesis Methods

The vast chemical space of potential polymers and materials makes traditional trial-and-error discovery methods inefficient. Machine learning (ML) has emerged as a transformative tool in materials science, capable of accelerating the discovery of new materials and optimizing their synthesis pathways. nih.govresearchgate.net

In the context of polymers derived from this compound, ML can be applied in several ways:

Prediction of Polymer Properties: ML models can be trained on existing data to establish quantitative structure-property relationships (QSPRs). By using molecular descriptors of monomers like this compound and its comonomers as input, these models can predict the properties of the resulting polymers (e.g., thermal stability, solubility, optical properties) without the need for synthesis and characterization. digitellinc.com This allows for rapid virtual screening of a large number of potential copolymer compositions.

Discovery of Novel Materials: ML algorithms can guide the discovery of new functional polymers. digitellinc.com For instance, a model could be trained to identify monomer combinations that are likely to yield a polymer with a specific set of desired properties for applications in electronics, coatings, or biomedical devices. The model can navigate the complex, high-dimensional chemical space to suggest non-intuitive but high-performing material compositions. digitellinc.com

Prediction of Reactivity Ratios: The experimental determination of reactivity ratios can be laborious. arxiv.org Recent advancements have shown that artificial neural networks and other ML models can predict monomer reactivity ratios with high accuracy, based solely on the chemical structures of the monomers. arxiv.orgrsc.org Such models are trained on large databases of known reactivity ratios and learn the underlying relationships between monomer structure and reactivity. rsc.org An ML model could, therefore, predict the reactivity ratios for this compound with a wide range of comonomers, facilitating the in silico design of copolymerization experiments.

Optimization of Synthesis Methods: Machine learning can also assist in optimizing reaction conditions to achieve a target material. front-sci.com By analyzing data from past experiments, including both successful and failed reactions, an ML model can identify the key parameters (e.g., temperature, initiator concentration, solvent) that influence reaction outcomes like yield, molecular weight, and polydispersity. This approach can guide the synthesis of pyrazole-based polymers, reducing the number of experiments needed and improving the efficiency of the synthesis process. researchgate.netfront-sci.com